
5-((tert-Butyldiphenylsilyl)oxy)isoindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((tert-Butyldiphenylsilyl)oxy)isoindoline is a chemical compound that features a tert-butyldiphenylsilyl group attached to an isoindoline core. This compound is notable for its use in organic synthesis, particularly as a protecting group for hydroxyl functionalities due to its stability under various reaction conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((tert-Butyldiphenylsilyl)oxy)isoindoline typically involves the reaction of isoindoline with tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The tert-butyldiphenylsilyl group is introduced to protect the hydroxyl group, ensuring that it remains intact during subsequent synthetic steps .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
5-((tert-Butyldiphenylsilyl)oxy)isoindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the isoindoline core.
Substitution: The tert-butyldiphenylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Fluoride sources such as tetra-n-butylammonium fluoride (TBAF) are often used to remove the tert-butyldiphenylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various reduced isoindoline derivatives.
Scientific Research Applications
5-((tert-Butyldiphenylsilyl)oxy)isoindoline has several applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis to safeguard hydroxyl groups during multi-step reactions.
Biology: Employed in the synthesis of biologically active molecules where selective protection and deprotection of functional groups are crucial.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-((tert-Butyldiphenylsilyl)oxy)isoindoline primarily involves its role as a protecting group. The tert-butyldiphenylsilyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. The cleavage of the Si-O bond can be triggered by fluoride ions, leading to the removal of the protecting group and regeneration of the free hydroxyl group .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl (TBDMS) ethers: Similar in function but less sterically hindered compared to tert-butyldiphenylsilyl ethers.
Trimethylsilyl (TMS) ethers: Less stable under acidic conditions compared to tert-butyldiphenylsilyl ethers.
Triisopropylsilyl (TIPS) ethers: More stable in the presence of fluoride ions compared to tert-butyldiphenylsilyl ethers.
Uniqueness
5-((tert-Butyldiphenylsilyl)oxy)isoindoline is unique due to its high stability under acidic conditions and its ability to selectively protect primary hydroxyl groups. This makes it particularly valuable in complex synthetic sequences where selective protection and deprotection are required .
Properties
Molecular Formula |
C24H27NOSi |
|---|---|
Molecular Weight |
373.6 g/mol |
IUPAC Name |
tert-butyl-(2,3-dihydro-1H-isoindol-5-yloxy)-diphenylsilane |
InChI |
InChI=1S/C24H27NOSi/c1-24(2,3)27(22-10-6-4-7-11-22,23-12-8-5-9-13-23)26-21-15-14-19-17-25-18-20(19)16-21/h4-16,25H,17-18H2,1-3H3 |
InChI Key |
JMAOYGPTJUQTQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC4=C(CNC4)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


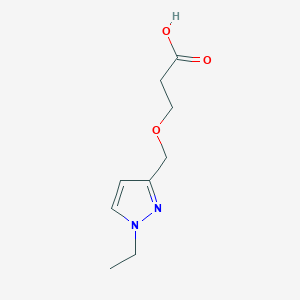
![4-Chloro-6,7-dihydropyrido[3,4-d]pyrimidin-8(5H)-one](/img/structure/B12980370.png)

![Methyl rel-(1R,5S,8r)-3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12980378.png)
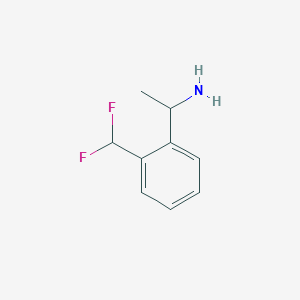
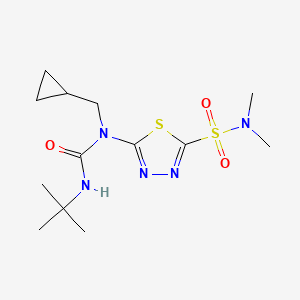
![2-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetaldehyde](/img/structure/B12980390.png)
![Imidazo[1,5-c]pyrimidine](/img/structure/B12980393.png)

![(2S,5R,6R)-Benzyl 6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12980401.png)
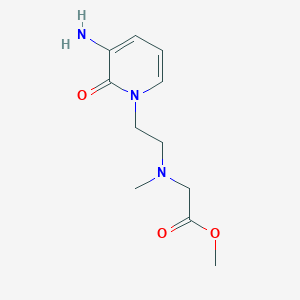
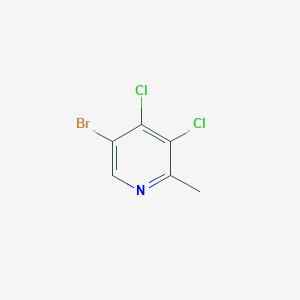

![tert-Butyl (S)-1-(4-bromophenyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B12980426.png)
